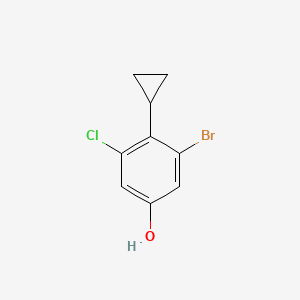

3-Bromo-5-chloro-4-cyclopropylphenol

Description

3-Bromo-5-chloro-4-cyclopropylphenol is an organic compound with the molecular formula C9H8BrClO It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the benzene ring

Propriétés

Formule moléculaire |

C9H8BrClO |

|---|---|

Poids moléculaire |

247.51 g/mol |

Nom IUPAC |

3-bromo-5-chloro-4-cyclopropylphenol |

InChI |

InChI=1S/C9H8BrClO/c10-7-3-6(12)4-8(11)9(7)5-1-2-5/h3-5,12H,1-2H2 |

Clé InChI |

KCQMOTJYCDCRLR-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C2=C(C=C(C=C2Br)O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Retrosynthetic Analysis of 3-Bromo-5-chloro-4-cyclopropylphenol

Core Structural Considerations

The target molecule features a phenol core substituted with bromine (C3), chlorine (C5), and a cyclopropyl group (C4). Retrosynthetically, the phenol hydroxyl group may originate from late-stage hydrolysis of a protected precursor, while the halogen and cyclopropyl substituents necessitate orthogonal introduction strategies to avoid interference.

Disconnection Strategies

- Route A : Diazotization-hydrolysis of a 4-cyclopropylaniline derivative bearing bromo and chloro substituents.

- Route B : Suzuki-Miyaura coupling to install the cyclopropyl group onto a pre-halogenated bromochlorophenol boronic ester.

- Route C : Electrophilic aromatic substitution (EAS) on 4-cyclopropylphenol, leveraging directing effects for halogen placement.

Diazotization-Hydrolysis Approaches

Foundation in Patent Methodology

The hydrolysis of diazonium salts, as demonstrated in the synthesis of 3-bromo-5-chlorophenol, provides a template for phenol formation. Adapting this method, 4-cyclopropylaniline derivatives could undergo diazotization followed by acid-mediated hydrolysis.

Reaction Conditions

- Diazotization : Treatment of 3-bromo-5-chloro-4-cyclopropylaniline with NaNO₂ in HBr/H₂SO₄ at 0–5°C generates the diazonium salt.

- Hydrolysis : Heating the diazonium salt in aqueous H₂SO₄ (5–90%) at 60–150°C yields the phenol.

Example Protocol :

- Dissolve 3-bromo-5-chloro-4-cyclopropylaniline (0.05 mol) in 50% HBr.

- Add NaNO₂ (0.06 mol) at 0°C, stir for 30 min.

- Hydrolyze in 10% H₂SO₄ at 100°C for 2 h.

- Extract with ethyl acetate, concentrate, and recrystallize.

Challenges :

- Cyclopropyl group stability under acidic conditions.

- Competing side reactions (e.g., Sandmeyer reactions) if Cu catalysts are present.

Electrophilic Aromatic Substitution (EAS) Strategies

Directed Halogenation on 4-Cyclopropylphenol

The electron-donating cyclopropyl group activates the ring for EAS, but meta-directing effects complicate regioselectivity. Using nitro or sulfonic acid groups as temporary directors may enable precise halogen placement.

Stepwise Halogenation

- Nitration : Introduce a nitro group at C4 to direct subsequent halogenation.

- Reduction : Convert nitro to amine for diazotization.

- Halogenation : Brominate and chlorinate at C3 and C5 via radical or electrophilic pathways.

- Cyclopropanation : Install the cyclopropyl group via Simmons-Smith reaction.

Limitations :

- Multiple protection/deprotection steps reduce overall yield.

- Cyclopropanation post-halogenation risks side reactions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Purity and Characterization

- HPLC : All routes require rigorous purification (e.g., column chromatography, recrystallization) to achieve >95% purity.

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm).

Experimental Considerations and Troubleshooting

Cyclopropyl Group Stability

- Avoid prolonged exposure to strong acids/bases to prevent ring-opening.

- Use aprotic solvents (e.g., DCM, THF) during coupling reactions.

Halogenation Selectivity

- Bromination : Use NBS (N-bromosuccinimide) with Lewis acids (FeCl₃) for controlled reactivity.

- Chlorination : SO₂Cl₂ in CCl₄ minimizes over-chlorination.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-chloro-4-cyclopropylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the cyclopropyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or neutral conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Dehalogenated phenols or modified cyclopropyl derivatives.

Applications De Recherche Scientifique

3-Bromo-5-chloro-4-cyclopropylphenol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-chloro-4-cyclopropylphenol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms, along with the cyclopropyl group, contribute to its binding affinity and specificity for molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-5-chlorophenol: Lacks the cyclopropyl group, which may affect its reactivity and applications.

4-Bromo-3-chlorophenol:

3-Bromo-4-cyclopropylphenol: Lacks the chlorine atom, which may influence its chemical behavior and applications.

Uniqueness

3-Bromo-5-chloro-4-cyclopropylphenol is unique due to the presence of both bromine and chlorine atoms along with a cyclopropyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-chloro-4-cyclopropylphenol, and how can reaction conditions be optimized?

The synthesis of halogenated phenols with cyclopropane substituents typically involves sequential halogenation and cyclopropane functionalization. For example, bromination and chlorination of phenol derivatives can be achieved using or (N-bromosuccinimide) in acetic acid, followed by chlorination with . The cyclopropyl group may be introduced via Friedel-Crafts alkylation using cyclopropanecarbonyl chloride and a Lewis acid catalyst (e.g., ) . Optimization should focus on controlling regioselectivity (e.g., avoiding para-substitution) by adjusting temperature (0–5°C for bromination) and stoichiometry. Yield improvements (e.g., 42–100% in analogous syntheses) can be achieved by iterative recrystallization or column chromatography .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Recrystallization using ethanol/water mixtures (1:3 v/v) is recommended for high-purity isolation, as demonstrated for structurally similar bromochlorophenols (mp 31–33°C for 2-bromo-4-chlorophenol) . For complex mixtures, silica gel column chromatography with hexane/ethyl acetate (8:2) can separate halogenated byproducts. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) should confirm >97% purity, aligning with standards for halogenated phenolic compounds .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- NMR : -NMR should show a singlet for the phenolic -OH (δ 9–10 ppm), absent in deuterated solvents. Cyclopropane protons appear as a multiplet (δ 0.5–1.5 ppm). Aromatic protons exhibit splitting patterns consistent with meta-substitution (e.g., doublets for H-2 and H-6) .

- IR : A broad O-H stretch (~3200 cm) and C-Br/C-Cl stretches (600–800 cm) confirm functional groups. Discrepancies in spectral data (e.g., unexpected coupling) may indicate incomplete halogenation or cyclopropane ring strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) for halogenated cyclopropylphenols?

Conflicting data (e.g., mp variations of ±5°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while thermogravimetric analysis (TGA) detects solvent residues. For example, 4-bromo-2-chlorophenol exhibits mp 48–51°C in high-purity samples but lower values with residual acetic acid . Cross-validate findings using independent synthesis batches and standardized drying protocols (e.g., vacuum drying at 40°C for 24 hours) .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

The electron-withdrawing effects of Br and Cl substituents deactivate the aromatic ring, reducing susceptibility to electrophilic attack. However, the cyclopropane ring’s strain may increase reactivity in strong acids (e.g., ring-opening via protonation). Kinetic studies under varying pH (1–14) and temperatures (25–80°C) can quantify degradation pathways. For example, analogous compounds like 2-bromo-4-chlorophenylacetonitrile show stability at 0–6°C but decompose at higher temperatures .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can optimize geometry and predict sites for Suzuki-Miyaura coupling (e.g., boron substitution at the cyclopropane ring). Molecular Dynamics (MD) simulations may reveal steric hindrance from the cyclopropyl group, which could suppress reactivity compared to non-strained analogs. Validate predictions experimentally using Pd(PPh) catalysts and arylboronic acids .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

Byproducts (e.g., dihalogenated species) arise from competing electrophilic substitution. Use directing groups (e.g., -OMe) to block undesired positions, then remove them post-reaction. For example, 5-bromo-2-methoxyphenol can be demethylated with BBr after bromination . Monitor reaction progress via TLC or in situ IR to halt reactions at optimal conversion (~85%) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields for analogous halogenated phenols?

Variability in yields (e.g., 42% vs. 100% for similar compounds) often stems from differences in halogenation catalysts or workup protocols. Systematic replication studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) are critical. Publish detailed procedural logs, including stirring rates and reagent grades, to enhance reproducibility .

Q. What analytical methods validate the absence of regioisomeric impurities in this compound?

High-resolution mass spectrometry (HRMS) and -NMR can distinguish regioisomers. For example, meta-substituted isomers show distinct shifts for carbons adjacent to halogens. Coupled HPLC-MS with a chiral column (e.g., Chiralpak IA) resolves enantiomeric byproducts from cyclopropane ring strain .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.